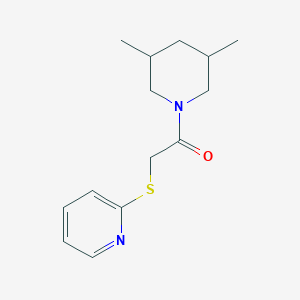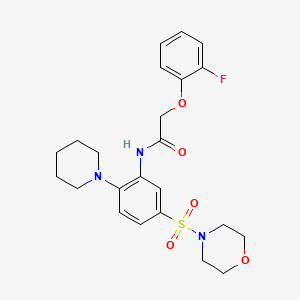![molecular formula C19H20FN5O B7498372 2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)
2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile, also known as DFPM or TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the development and survival of B cells, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. DFPM has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.
Wirkmechanismus
2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile exerts its pharmacological effects by irreversibly binding to the cysteine residue of BTK, which is crucial for the activation and signaling of the enzyme. This leads to the inhibition of BTK phosphorylation and downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and nuclear factor-kappa B (NF-κB) pathways. This results in the suppression of B cell activation, proliferation, and survival, as well as the modulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases, such as Tec and interleukin-2-inducible T cell kinase (ITK). This selectivity reduces the risk of off-target effects and toxicity. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life, which support its clinical development. In addition, this compound has been well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for BTK inhibition, which allow for the precise manipulation of B cell signaling pathways. This compound also has a well-defined mechanism of action, which facilitates the interpretation of experimental results. However, this compound has some limitations, such as its irreversible binding to BTK, which may limit its reversibility and require caution in the interpretation of long-term effects. In addition, this compound may not be suitable for all experimental settings, as its effects may vary depending on the cell type, disease model, and experimental conditions.
Zukünftige Richtungen
2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases. However, there are several future directions that could further enhance the therapeutic potential of this compound. These include:
1. Combination therapy: this compound may be combined with other anticancer agents, such as immunotherapies, to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker development: Biomarkers that predict the response to this compound and monitor its pharmacodynamic effects could improve patient selection and treatment monitoring.
3. Mechanistic studies: Further mechanistic studies could elucidate the downstream effects of BTK inhibition and identify potential biomarkers of drug efficacy and toxicity.
4. Disease indication expansion: this compound may have potential in other disease indications, such as solid tumors and inflammatory conditions, which could be explored in preclinical and clinical studies.
5. Optimization of dosing and administration: The optimal dosing and administration schedule of this compound may vary depending on the disease indication and patient population, and further optimization could improve its therapeutic index.
In conclusion, this compound is a promising small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in B cell malignancies and autoimmune diseases. Its selectivity, potency, and favorable pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully elucidate its mechanism of action, optimize its dosing and administration, and explore its potential in other disease indications.
Synthesemethoden
2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile can be synthesized through a multistep process involving the coupling of 2-fluoro-6-nitrobenzoic acid with piperazine, followed by the reduction of the nitro group and the introduction of the pyridine-3-carbonyl moiety using dimethylformamide and triethylamine. The final product is obtained through the reaction of the resulting intermediate with 6-fluoropyridine-3-boronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and migration. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, in B cell malignancies. In addition, this compound has demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus nephritis.
Eigenschaften
IUPAC Name |
2-[4-[6-(dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-23(2)18-7-6-14(13-22-18)19(26)25-10-8-24(9-11-25)17-5-3-4-16(20)15(17)12-21/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVYBGSCPXOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)


![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)

![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
